1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive bioisostere for para-substituted benzene rings in drug design . The compound’s structure consists of a bicyclo[1.1.1]pentane core with a 2,4-dimethylphenyl group and an iodine atom attached to it.
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . This method allows for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core. Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include difluoroiodane (III) reagents and nitrogen-containing heterocycles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, visible light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane with nitrogen-containing heterocycles and difluoroiodane (III) reagents can yield 1-difluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of scientific research applications. In chemistry, it is used as a molecular rod, molecular rotor, and supramolecular linker unit . In biology and medicine, it serves as a bioisostere for para-substituted benzene rings, which can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . The compound’s unique three-dimensional structure also makes it useful in the design of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways in the body. The compound’s bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can mimic the geometry and substituent exit vectors of a benzene ring . This allows it to interact with specific molecular targets, such as receptors and enzymes, in a manner similar to para-substituted benzene rings. The compound’s iodine atom and 2,4-dimethylphenyl group further contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and three-dimensional structure. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,3-difluoro-2,4-dimethylphenylbicyclo[1.1.1]pentane and 1-(4-methylphenyl)-3-iodobicyclo[1.1.1]pentane . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-4-11(10(2)5-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJVODYDCHQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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